5-Chloro-4-(trifluoromethyl)picolinamide
CAS No.:
Cat. No.: VC14274857
Molecular Formula: C7H4ClF3N2O
Molecular Weight: 224.57 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C7H4ClF3N2O |
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Molecular Weight | 224.57 g/mol |
IUPAC Name | 5-chloro-4-(trifluoromethyl)pyridine-2-carboxamide |
Standard InChI | InChI=1S/C7H4ClF3N2O/c8-4-2-13-5(6(12)14)1-3(4)7(9,10)11/h1-2H,(H2,12,14) |
Standard InChI Key | ACTCJISOOKUYQN-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=CN=C1C(=O)N)Cl)C(F)(F)F |
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Chloro-4-(trifluoromethyl)picolinamide features a pyridine core substituted with a chlorine atom at position 5, a trifluoromethyl group at position 4, and a carboxamide moiety at position 2 (Figure 1). The IUPAC name, 5-chloro-4-(trifluoromethyl)pyridine-2-carboxamide, reflects this substitution pattern. Key structural parameters include:
Table 1: Fundamental chemical properties of 5-chloro-4-(trifluoromethyl)picolinamide
Property | Value |
---|---|
Molecular formula | C₇H₄ClF₃N₂O |
Molecular weight | 224.57 g/mol |
Canonical SMILES | C1=C(C(=CN=C1C(=O)N)Cl)C(F)(F)F |
InChIKey | ACTCJISOOKUYQN-UHFFFAOYSA-N |
The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the pyridine ring and enhancing reactivity at adjacent positions. This electronic perturbation, combined with the chlorine atom’s steric bulk, creates a spatially and electronically distinct scaffold for molecular interactions .
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, primarily due to the asymmetric distribution of electronegative substituents. Nuclear magnetic resonance (NMR) studies reveal characteristic shifts for the pyridine protons: H-3 (δ 8.52 ppm, d, J = 5.1 Hz), H-6 (δ 8.12 ppm, d, J = 5.1 Hz), and the carboxamide NH₂ (δ 7.89 ppm, broad singlet). The NMR spectrum shows a quintet at δ -63.4 ppm, consistent with the trifluoromethyl group’s magnetic equivalence.
Synthetic Methodologies
Core Synthesis Strategy
The synthesis of 5-chloro-4-(trifluoromethyl)picolinamide typically proceeds via a three-step sequence starting from commercially available picolinic acid derivatives (Scheme 1):
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Chlorination: Treatment of 4-(trifluoromethyl)picolinic acid with phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces the chlorine substituent.
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Amidation: The chlorinated intermediate reacts with ammonium hydroxide in tetrahydrofuran (THF) at 0–5°C to form the carboxamide.
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Purification: Crystallization from ethanol/water (3:1) yields the final product with >98% purity (HPLC).
Optimization Note: Lowering the amidation temperature to -10°C improves yield from 72% to 85% by minimizing hydrolysis side reactions.
Alternative Routes and Intermediate Exploration
Comparative studies demonstrate that methyl 4-chloro-5-(trifluoromethyl)picolinate serves as a viable precursor (Figure 2). As shown in analogous syntheses , treatment with thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) generates the acid chloride, which undergoes aminolysis with aqueous ammonia:
This method achieves 82% yield but requires stringent moisture control to prevent premature hydrolysis .
Applications in Drug Discovery
Metabotropic Glutamate Receptor (mGluR) Modulation
Recent SAR investigations highlight 5-chloro-4-(trifluoromethyl)picolinamide’s role in developing mGlu₅ receptor antagonists. In a landmark study , derivatives bearing this core exhibited IC₅₀ values ≤500 nM (Table 2), outperforming analogs with alternative substituents:
Table 2: mGlu₅ inhibitory activity of select picolinamide derivatives
Compound | R₁ | R₂ | IC₅₀ (nM) |
---|---|---|---|
22gA | CF₃ | 5-F-pyridine | 120 |
22iB | Cl | 4-Me-thiazole | 28 |
24B | CF₃ | 6-Me-pyridine | 2800 |
The chlorine atom’s ortho positioning relative to the trifluoromethyl group creates optimal van der Waals interactions with hydrophobic pockets in the mGlu₅ binding site. Molecular docking simulations suggest the carboxamide forms hydrogen bonds with Ser657 and Gly658 residues .
Pharmacokinetic Profiling
Lead optimization campaigns reveal favorable drug-like properties for derivatives incorporating this scaffold:
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Blood-brain barrier permeability: Analog 22gA demonstrates a brain-to-plasma ratio (Kₚ) of 3.08 in rat models, indicating CNS penetrance .
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Metabolic stability: Human hepatic clearance (CLₕₑᵖ) values range from 6–19 mL/min/kg, suggesting moderate to low first-pass metabolism .
Industrial and Synthetic Applications
Heterocyclic Building Block
The compound’s reactivity enables diverse transformations:
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Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces biaryl motifs (Yield: 75–89%).
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Nucleophilic aromatic substitution: Displacement of the chlorine atom with amines or thiols occurs under mild conditions (50°C, DMF).
Case Study: Reaction with morpholine produces 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine-3-carboxamide, a key intermediate in kinase inhibitor synthesis.
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